molecular formula C20H30FN3O2 B5408753 2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isobutyl-N-isopropylacetamide

2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isobutyl-N-isopropylacetamide

Numéro de catalogue: B5408753
Poids moléculaire: 363.5 g/mol
Clé InChI: IMPZUCOHMXUVJT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isobutyl-N-isopropylacetamide, also known as FGIN-1-27, is a synthetic compound that belongs to the family of benzamide derivatives. It was first synthesized in the early 1990s and has since been extensively studied for its potential applications in the field of neuroscience. FGIN-1-27 is a potent and selective agonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic pathway of the brain.

Mécanisme D'action

2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isobutyl-N-isopropylacetamide acts as an agonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic pathway of the brain. Activation of the D3 receptor by this compound leads to the activation of downstream signaling pathways, including the cAMP-PKA pathway and the MAPK pathway. These pathways are involved in the regulation of neuronal activity and gene expression, and are thought to be responsible for the behavioral effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity, enhance the rewarding effects of drugs of abuse, and improve cognitive function. These effects are thought to be mediated by the activation of the dopamine D3 receptor in the mesolimbic pathway of the brain.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isobutyl-N-isopropylacetamide in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its function in the mesolimbic pathway of the brain. However, one of the limitations of using this compound is its relatively low potency, which may limit its usefulness in certain experiments.

Orientations Futures

There are several future directions for research on 2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isobutyl-N-isopropylacetamide. One area of interest is the potential therapeutic applications of this compound in the treatment of addiction and other psychiatric disorders. Another area of interest is the development of more potent and selective agonists of the dopamine D3 receptor, which may have even greater potential for therapeutic applications. Additionally, further studies are needed to elucidate the precise mechanisms by which this compound exerts its behavioral effects, and to better understand the role of the dopamine D3 receptor in the mesolimbic pathway of the brain.

Méthodes De Synthèse

The synthesis of 2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isobutyl-N-isopropylacetamide involves several steps, starting with the reaction of 2-fluorobenzylamine with ethyl chloroformate to yield the corresponding carbamate. The carbamate is then reacted with N-isobutyl-N-isopropylamine to form the corresponding amide. Finally, the amide is treated with 1-(2-bromoacetyl)-3-(2-oxo-piperazin-1-yl)propane to yield this compound. The overall yield of the synthesis is approximately 20%.

Applications De Recherche Scientifique

2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isobutyl-N-isopropylacetamide has been extensively studied for its potential applications in the field of neuroscience. It is a potent and selective agonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in the regulation of reward and motivation, and dysfunction of this pathway has been implicated in several psychiatric disorders, including addiction and schizophrenia.

Propriétés

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(2-methylpropyl)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30FN3O2/c1-14(2)12-24(15(3)4)19(25)11-18-20(26)22-9-10-23(18)13-16-7-5-6-8-17(16)21/h5-8,14-15,18H,9-13H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPZUCOHMXUVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C(C)C)C(=O)CC1C(=O)NCCN1CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.